"2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol" chemical structure and properties
"2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol" chemical structure and properties
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Synthesis, Physicochemical Profiling, and Pharmaceutical Utility
Introduction & Structural Significance[4]
2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol (C₁₁H₁₄FNO) represents a specialized class of phenolic Mannich bases utilized primarily as pharmacophore scaffolds in medicinal chemistry. This compound integrates three distinct structural motifs essential for modern drug design:
-
The Fluorinated Phenol Core: The fluorine atom at the ortho position exerts a strong electron-withdrawing effect (
), modulating the pKa of the phenolic hydroxyl group and enhancing metabolic stability against oxidative metabolism (blocking the ortho site). -
The Basic Pyrrolidine Head: A tertiary amine that improves aqueous solubility at physiological pH and serves as a hydrogen bond acceptor.
-
The Methylene Linker: A flexible spacer introduced via the Mannich reaction, connecting the lipophilic aromatic core with the polar amine tail.
This architecture makes the compound a valuable intermediate in the synthesis of CNS-active agents (e.g., dopamine receptor ligands) and anti-malarial candidates, where the "phenol-linker-amine" motif is a privileged structure [1].
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₁H₁₄FNO | Stoichiometry |
| Molecular Weight | 195.23 g/mol | Fragment-based drug discovery (FBDD) compliant (<300 Da) |
| Appearance | Off-white to pale yellow crystalline solid | Solid-state handling |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Low in water (neutral form) | Solvent selection for assays |
| pKa (Acidic) | ~8.5 (Phenolic OH) | Fluorine substitution increases acidity vs. phenol (pKa 10) |
| pKa (Basic) | ~9.8 (Pyrrolidine N) | Exists as a cation at physiological pH (7.[1]4) |
| LogP | ~2.1 (Predicted) | Lipophilicity suitable for blood-brain barrier (BBB) penetration |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Lipinski Rule of 5 compliant |
Synthetic Methodology
The synthesis of 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol follows a classical Mannich condensation . This three-component reaction involves the condensation of a substrate with an active hydrogen (2-fluorophenol), a non-enolizable aldehyde (formaldehyde), and a secondary amine (pyrrolidine).
Reaction Mechanism
The reaction proceeds via the formation of a reactive iminium ion intermediate, followed by an electrophilic aromatic substitution (EAS) at the para position of the phenol. The para selectivity is driven by the directing effects of the hydroxyl group and steric hindrance at the remaining ortho position (blocked by Fluorine).
Figure 1: Mechanistic pathway of the Mannich condensation yielding the target compound.[2]
Experimental Protocol
Safety Note: Formaldehyde is a carcinogen. Pyrrolidine is corrosive and flammable. Perform all operations in a fume hood.
Reagents:
-
2-Fluorophenol (1.0 eq, 112.1 g/mol )
-
Pyrrolidine (1.1 eq, 71.12 g/mol )
-
Paraformaldehyde (1.1 eq, equivalent to HCHO)
-
Ethanol (Solvent, anhydrous preferred)
Step-by-Step Workflow:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluorophenol (10 mmol, 1.12 g) in Ethanol (20 mL).
-
Amine Addition: Add pyrrolidine (11 mmol, 0.91 mL) dropwise to the stirring solution. A slight exotherm may be observed.
-
Aldehyde Addition: Add paraformaldehyde (11 mmol, 0.33 g) in a single portion.
-
Expert Insight: Using paraformaldehyde instead of aqueous formalin prevents the introduction of excess water, driving the equilibrium toward product formation [2].
-
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1). The spot for 2-fluorophenol (
) should disappear, replaced by a lower amine spot. -
Workup:
-
Cool the mixture to room temperature.
-
Remove solvent under reduced pressure (Rotavap).
-
The residue is typically a viscous oil that solidifies upon standing or triturating with cold diethyl ether.
-
-
Purification: Recrystallize from a mixture of Ethanol/Hexane (1:4) to yield white crystals.
Figure 2: Operational workflow for the synthesis of 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol.
Structural Analysis & Validation
Validation of the synthesized compound is critical to ensure the substitution occurred at the para position relative to the hydroxyl group.
NMR Spectroscopy (Predicted)
-
H NMR (400 MHz, CDCl
):- 6.8–7.1 ppm (m, 3H, Aromatic protons). The pattern should show splitting consistent with 1,2,4-substitution (one proton ortho to F, one ortho to OH, one meta to both).
-
3.6 ppm (s, 2H, Ar-CH
-N). This singlet confirms the Mannich bridge. -
2.5 ppm (m, 4H, Pyrrolidine N-CH
). -
1.8 ppm (m, 4H, Pyrrolidine C-CH
-C).
-
F NMR:
-
Single peak around -130 to -140 ppm, characteristic of ortho-fluorophenols.
-
Mass Spectrometry
-
ESI-MS:
peak at m/z 196.24. -
Fragmentation: Loss of the pyrrolidine moiety (m/z 71) is a common fragmentation pathway.
Applications in Drug Design
Bioisosterism and Fluorine Effect
The inclusion of the fluorine atom at the 2-position serves as a bioisostere for hydrogen but with significant electronic consequences. It lowers the pKa of the phenol, potentially strengthening hydrogen bonding interactions with receptor sites (e.g., Serine or Threonine residues in a binding pocket). Furthermore, the C-F bond is metabolically robust, preventing hydroxylation at the ortho position.
CNS Ligand Scaffold
The "2-fluoro-4-(aminomethyl)phenol" motif is structurally homologous to fragments found in:
-
Dopamine D4 antagonists: Where the phenolic OH mimics the catechol of dopamine, and the pyrrolidine provides the cationic anchor.
-
Antimalarials: Mannich bases of phenols (e.g., Amodiaquine analogs) utilize this core to inhibit heme polymerization [3].
Handling and Safety Data (SDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C (Refrigerator). Hygroscopic; keep under inert atmosphere (Argon/Nitrogen) for long-term storage to prevent oxidation of the amine.
References
-
Chemistry LibreTexts. (2023). Mannich Reaction Mechanism and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (2015). Mannich Reaction: Recent Literature and Synthesis. Retrieved from [Link]
